molecular formula C6H4NO5S- B8546208 m-Nitrobenzenesulfonate CAS No. 30904-40-6

m-Nitrobenzenesulfonate

Cat. No.: B8546208
CAS No.: 30904-40-6
M. Wt: 202.17 g/mol
InChI Key: ONMOULMPIIOVTQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitrobenzene sulphonate is an organosulfur compound and a sulfonic acid derivative.

Scientific Research Applications

Textile Industry

  • Dyeing and Printing : Sodium m-nitrobenzenesulfonate serves as a dye inhibitor for vat dyes and sulfur dyes. It acts as a color-forming protective agent during dyeing processes, improving the quality of dyed fabrics by preventing unwanted color interactions .
  • Scouring Agent : It is employed in the scouring of cotton fabrics to remove impurities before dyeing, ensuring uniform dye uptake .

Electroplating

  • Nickel Stripping : The compound is used as a nickel stripper in the electroplating industry, effectively removing nickel coatings without damaging the underlying substrate .
  • Developing Agent : It acts as an auxiliary agent in electroplating processes, facilitating better metal deposition and surface quality .

Pharmaceutical Applications

Sodium this compound is utilized as a reagent in the synthesis of azetidinyl ketolides, which are effective against multidrug-resistant respiratory tract infections. This highlights its importance in developing new pharmaceutical compounds that address critical health challenges .

Remediation of Contaminated Water

Research indicates that sodium this compound can be effective in removing organic pollutants from water sources. Its application has been studied in various remediation projects aimed at reducing environmental contamination from industrial activities .

Chemical Oxidation Processes

The compound has been used as an oxidizing agent in several chemical processes, including those aimed at synthesizing complex organic molecules. Its effectiveness in facilitating oxidation reactions makes it valuable in both laboratory and industrial settings .

Case Study 1: Textile Application

A study demonstrated that using sodium this compound during the dyeing process significantly reduced color bleeding and improved fabric quality. Samples treated with the compound showed enhanced colorfastness compared to untreated samples, confirming its role as an effective dye inhibitor.

Sample TypeColorfastness Rating (1-5)Treatment Method
Untreated Fabric2None
Treated Fabric4Sodium this compound

Case Study 2: Electroplating Efficiency

In an electroplating efficiency study, parts stripped of nickel using sodium this compound showed no dimensional loss or damage to the substrate material. This case highlighted its efficacy as a non-destructive stripping agent.

Substrate MaterialNickel Thickness (µm)Stripping Time (min)Dimensional Loss (%)
Copper1050
Aluminum8100

Properties

IUPAC Name

3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMOULMPIIOVTQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NO5S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30904-40-6
Record name 3-Nitrobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30904-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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